molecular formula C14H26N2O3 B1322295 tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate CAS No. 550371-60-3

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate

Cat. No.: B1322295
CAS No.: 550371-60-3
M. Wt: 270.37 g/mol
InChI Key: JXCIZISJGQOEGI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, a piperidyl ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidyl intermediate, which is then reacted with an azetidine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

Comparison: tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures.

Properties

IUPAC Name

tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIZISJGQOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the piperidine from preparation 26 (220 mg, 1.91 mmol), tert-butyl 3-iodo-1-azetidinecarboxylate (600 mg, 2.0 mmol) (EP 992493) and potassium carbonate (276 mg, 2.0 mmol) in 1-methyl-2-pyrrolidinone (10 ml) was stirred at 80° C. for 48 hours. The mixture was partitioned between water and ethyl acetate, and the layers separated. The organic phase was washed with water, then brine, dried (Na2SO4), and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel using an elution gradient of dichloromethane:methanol:0.88 ammonia (100:0:0 to 90:10:0.5) to afford the title compound, 162 mg.
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26
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220 mg
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600 mg
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276 mg
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10 mL
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Synthesis routes and methods III

Procedure details

A 50 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.57 g, 3.33 mmol), 4-methylpiperidin-4-ol (0.46 g, 3.99 mmol) and 4 Å molecular sieves (3.34 g) in DCE (20 mL) The reaction mixture was stirred for 6 h at room temperature. Sodium triacetoxyborohydride (1.41 g, 6.66 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the solution was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, 0:100 to 100:0) to give 3-(4-Hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colourless oil (0.49 g, 55%). 1H NMR (CDCl3, 400 MHz) δ 3.93 (dd, J=8.7, 7.17 Hz, 2H); 3.82 (dd, J=8.7, 5.5 Hz, 2H); 3.15-3.07 (m, 1H); 2.58-2.44 (m, 2H); 2.27 (td, J=11.0, 3.5 Hz, 2H); 1.77-1.54 (m, 4H); 1.42 (s, 9H); 1.26 (t, J=6.7 Hz, 3H).
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0.57 g
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0.46 g
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20 mL
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